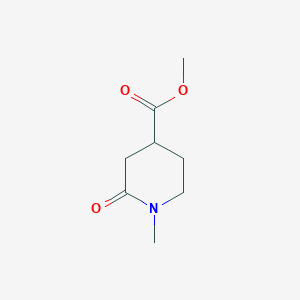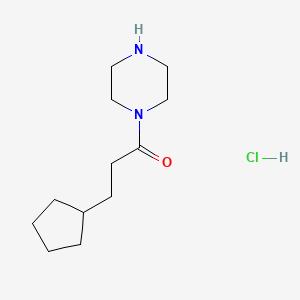
Methyl 5-(3-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Vue d'ensemble
Description
Methyl 5-(3-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate (MCPH2MPC) is a synthetic compound that has been studied for its potential applications in the fields of biochemistry and physiology. It is a derivative of pyrrolidine, a five-membered cyclic amine, and has been used in research studies to investigate its biochemical and physiological effects.
Applications De Recherche Scientifique
Methyl 5-(3-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been studied for its potential applications in the fields of biochemistry and physiology. It has been used in research studies to investigate its biochemical and physiological effects. It has also been used to study the effects of various drugs, such as anticonvulsants, on the central nervous system.
Mécanisme D'action
Methyl 5-(3-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is believed to act by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, Methyl 5-(3-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate increases the levels of acetylcholine in the brain, which has been shown to have various effects on behavior and cognition.
Effets Biochimiques Et Physiologiques
Methyl 5-(3-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase levels of acetylcholine in the brain, which has been linked to improved learning and memory. It has also been shown to have anticonvulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-(3-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on the central nervous system can be easily observed. However, it has some limitations as well. It is not suitable for use in humans, and its effects may be short-lived.
Orientations Futures
There are several potential future directions for research on Methyl 5-(3-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate. These include further investigation into its effects on the central nervous system, as well as its potential applications in the treatment of neurological disorders. Additionally, further research could be conducted to explore its potential uses in the development of new drugs or drug delivery systems. Finally, further research could be conducted to explore its potential uses in the development of new medical devices.
Propriétés
IUPAC Name |
methyl 5-(3-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-14(13(18)19-2)7-10(8-17)12(16-14)9-4-3-5-11(15)6-9/h3-6,10,12,16-17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKPNUHJQHAGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)C2=CC(=CC=C2)Cl)CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1389035.png)









